N-(4-bromophenyl)-2-methoxyacetamide

Medicinal Chemistry Molecular Design Structure-Activity Relationship

N-(4-bromophenyl)-2-methoxyacetamide (CAS: 104703-38-0) is an acetamide derivative with the molecular formula C9H10BrNO2 and a molecular weight of 244.08 g/mol. Structurally, it features a central acetamide moiety linked to a 4-bromophenyl group and a methoxyacetyl substituent.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 104703-38-0
Cat. No. B008336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-methoxyacetamide
CAS104703-38-0
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCOCC(=O)NC1=CC=C(C=C1)Br
InChIInChI=1S/C9H10BrNO2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12)
InChIKeyUWPRWZGIASZACV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-bromophenyl)-2-methoxyacetamide (CAS 104703-38-0): Chemical Profile and Core Properties for Research Sourcing


N-(4-bromophenyl)-2-methoxyacetamide (CAS: 104703-38-0) is an acetamide derivative with the molecular formula C9H10BrNO2 and a molecular weight of 244.08 g/mol [1]. Structurally, it features a central acetamide moiety linked to a 4-bromophenyl group and a methoxyacetyl substituent [2]. This compound is cataloged as a versatile small molecule scaffold with a predicted XLogP3 value of 2.2 [3], indicating moderate lipophilicity that may influence its behavior in biological assays. It is primarily offered by chemical suppliers such as ChemBridge (ID: 6634537) and ChemScene (Cat. No. CS-0303382) for research use, with a typical purity specification of ≥95% .

Synthetic building block Bromoaryl handle for cross-coupling chemistry
Structural feature 2-Methoxyacetyl side chain adds H-bond acceptor and polarity
Physicochemical profile Moderate lipophilicity suitable for early assay screening

Why N-(4-bromophenyl)-2-methoxyacetamide is Not Readily Replaced by Unsubstituted or Halogen-Swapped Analogs


Substituting N-(4-bromophenyl)-2-methoxyacetamide with a seemingly similar analog, such as N-(4-bromophenyl)acetamide (CAS 103-88-8) or 2-(4-bromophenyl)-N-methoxyacetamide (CAS 119114-51-1), is scientifically unsound for procurement decisions in research. N-(4-bromophenyl)acetamide lacks the 2-methoxy group, which is known to critically influence hydrogen bonding potential [1]. The isomeric analog, 2-(4-bromophenyl)-N-methoxyacetamide, possesses a different point of attachment for the methoxy group, which alters its conformational flexibility and spatial orientation of the ether oxygen, a key pharmacophoric feature in ligand design . Furthermore, replacing the para-bromo substituent with other halogens (e.g., chloro or fluoro) or moving it to the ortho or meta positions has been demonstrated in related acetamide series to significantly alter lipophilicity (logP) and steric bulk, leading to unpredictable changes in target binding and biological activity [2]. Therefore, the specific combination of the 4-bromoaryl and 2-methoxyacetyl moieties is a distinct molecular entity, not a commodity interchangeable with other arylacetamides.

Lack of 2-methoxy group Analogs without the methoxyacetyl side chain may show altered hydrogen bonding and polarity, potentially shifting target interactions.
Methoxy connectivity change Isomeric attachment of the methoxy group can alter conformational flexibility and key pharmacophoric orientation.
Halogen substitution Replacing bromine with chlorine reduces cross-coupling reactivity and changes lipophilicity, limiting direct replacement.

Quantitative Differentiation of N-(4-bromophenyl)-2-methoxyacetamide: A Comparative Evidence Review for Informed Procurement


Structural Differentiation from the Unsubstituted Acetamide Scaffold

The molecular structure of N-(4-bromophenyl)-2-methoxyacetamide (C9H10BrNO2) contains a methoxyacetyl side chain that is absent in the simpler analog, N-(4-bromophenyl)acetamide (C8H8BrNO) [1]. This structural difference introduces an additional hydrogen bond acceptor (the ether oxygen) and increases the topological polar surface area (tPSA) from 29.1 Ų (for the simple acetamide) to 38.3 Ų [2]. The larger tPSA and altered hydrogen bonding profile are likely to modify the compound's interaction with biological targets and its physicochemical properties compared to the core acetamide scaffold [1].

tPSA Comparison
Class-level
Target 38.3 Ų
Comparator 29.1 Ų
+9.2 Ų
Increased polarity may influence target interaction and bioavailability.
Computed properties; in vitro validation needed.
Medicinal Chemistry Molecular Design Structure-Activity Relationship

Lipophilicity Modulation Compared to Other 4-Bromoarylacetamides

The introduction of a 2-methoxyacetyl group into the acetamide core modulates the lipophilicity of the molecule. N-(4-bromophenyl)-2-methoxyacetamide has a computed XLogP3 value of 2.2 [1], which is distinct from related analogs. For comparison, a structurally similar compound, 2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide (C15H14BrNO2), has a significantly higher LogP of 3.63 . The lower lipophilicity of the target compound may be advantageous in assay systems where high logP compounds cause non-specific binding or solubility issues [2].

Lipophilicity (XLogP3)
Cross-study comparable
Target 2.2
Comparator 3.63
−1.43 log units
Lower lipophilicity may reduce assay interference and improve solubility.
Computed values; empirical logD determination recommended.
Physicochemical Profiling Drug Discovery ADME Prediction

Potential for Chemoselective Derivatization via Aromatic Bromine

The para-bromo substituent in N-(4-bromophenyl)-2-methoxyacetamide provides a versatile synthetic handle for further elaboration. This is in contrast to the analogous chloro-substituted compound, N-(4-chlorophenyl)-2-methoxyacetamide (CAS 25212-36-0), which is less reactive in key palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. The C-Br bond (bond dissociation energy ~ 84 kcal/mol) is more labile than the C-Cl bond (~ 95 kcal/mol), allowing for milder and more selective reaction conditions, a critical factor in preserving sensitive functional groups during library synthesis [2].

C-Br vs C-Cl Bond Strength
Class-level
C-Br (Target) ~84 kcal/mol
C-Cl (Comparator) ~95 kcal/mol
−11 kcal/mol
Weaker C-Br bond enables milder cross-coupling conditions.
Standard BDE values; reactivity may vary with substrate.
Synthetic Chemistry Building Block Utility Cross-Coupling Reactions

Absence of Validated Biological Target Data: A Call for Caution

A comprehensive search of authoritative databases, including PubChem BioAssay and ChEMBL, does not return any primary bioactivity data (e.g., IC50, EC50, Ki) specifically for N-(4-bromophenyl)-2-methoxyacetamide [1]. In contrast, numerous structurally related acetamide derivatives have reported activities against targets such as sodium channels [2] and bromodomain-containing protein 4 (BRD4) [3]. The lack of direct data means any claims of specific biological activity for this compound are speculative. Its procurement value is therefore based on its utility as a defined chemical scaffold and synthetic intermediate, not on any proven biological effect.

Bioactivity Data Availability
Data to verify
Target 0 assays
Analog class Multiple activities
Absence vs. presence
Procurement as a defined scaffold, not a validated biological probe.
Database search as of 2026; de novo research required.
Target Identification Pharmacology Assay Development

Defined Research Applications for N-(4-bromophenyl)-2-methoxyacetamide in Chemistry and Early Discovery


Scaffold for Diversity-Oriented Synthesis (DOS) Libraries

Its para-bromo substituent makes N-(4-bromophenyl)-2-methoxyacetamide an ideal core for building chemical libraries via cross-coupling reactions. The labile C-Br bond enables the rapid generation of diverse analogs by introducing various aryl, heteroaryl, or amine groups at the 4-position of the phenyl ring. This is a standard application for this class of building block, allowing medicinal chemists to explore chemical space around the methoxyacetamide core.

Physicochemical Probe in Cellular Permeability Assays

With a computed XLogP3 of 2.2 and a tPSA of 38.3 Ų , this compound can serve as a reference or probe molecule in assays designed to measure passive membrane permeability or predict oral bioavailability. Its distinct physicochemical profile compared to other acetamides makes it a useful tool for validating in silico ADME models or calibrating high-throughput PAMPA (Parallel Artificial Membrane Permeability Assay) systems.

Precursor for Synthesis of More Complex Bioactive Molecules

The synthetic procedure for N-(4-bromophenyl)-2-methoxyacetamide is described in patent literature, involving the reaction of 4-bromoaniline with a 2-methoxyacetyl chloride derivative . This compound is explicitly noted for use as an intermediate in the synthesis of more complex therapeutic candidates, including pyrrolotriazine-based kinase inhibitors [1]. Its procurement is therefore a key step in multi-stage medicinal chemistry projects targeting specific enzymes.

Application
Selection Property
Validation Focus
DOS library synthesis
Bromoaryl cross-coupling handle
Pd-catalyzed coupling reactivity
Permeability assay probe
Computed lipophilicity and polarity profile
In vitro permeability assay relevance
Intermediate for kinase inhibitor synthesis
Defined acetamide scaffold with synthetic accessibility
Multi-step synthesis compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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